molecular formula C12H9NO5 B12856760 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid

2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid

Cat. No.: B12856760
M. Wt: 247.20 g/mol
InChI Key: RHFGTOISCOMOCV-DUXPYHPUSA-N
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Description

2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound that contains both benzoxazole and acrylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with chloroacetic acid and hydrochloric acid . This reaction forms the benzoxazole ring, which is then further functionalized to introduce the carboxymethyl and acrylic acid groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 2-Methylbenzo[d]oxazole-5-carboxylic acid
  • Ethyl 2-(carboxymethyl)benzo[d]oxazole-5-acetate
  • Benzo[d]oxazole-2-thiol

Comparison: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both carboxymethyl and acrylic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

(E)-3-[2-(carboxymethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C12H9NO5/c14-11(15)4-2-7-1-3-9-8(5-7)13-10(18-9)6-12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-2+

InChI Key

RHFGTOISCOMOCV-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CC(=O)O

Origin of Product

United States

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